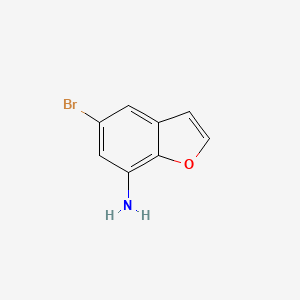

5-Bromobenzofuran-7-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrNO |

|---|---|

Molecular Weight |

212.04 g/mol |

IUPAC Name |

5-bromo-1-benzofuran-7-amine |

InChI |

InChI=1S/C8H6BrNO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H,10H2 |

InChI Key |

GQNKOFLMXLJCLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)Br)N |

Origin of Product |

United States |

Synthetic Pathways to 5 Bromobenzofuran 7 Amine and Its Core Scaffold

Strategies for Constructing the Benzofuran-7-amine Core

The formation of the benzofuran-7-amine scaffold is a multi-step process that hinges on the initial construction of the benzofuran (B130515) ring system, followed by the introduction of the amine group at the C7 position.

Intramolecular Cyclization Approaches for Benzofuran Ring Formation

A primary strategy for assembling the benzofuran ring is through intramolecular cyclization, a process where a linear precursor molecule is induced to form a cyclic structure. Various catalytic systems have been developed to facilitate this transformation efficiently.

Palladium catalysts are widely employed in the synthesis of benzofurans. acs.orgnih.gov A prominent one-pot method involves a tandem reaction sequence beginning with a Sonogashira cross-coupling of o-halophenols with terminal alkynes, which is then followed by an intramolecular cyclization. rsc.orgresearchgate.net This approach is valued for its convenience and tolerance of various functional groups. researchgate.net

The Sonogashira coupling, catalyzed by a combination of a palladium complex (such as PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (like CuI) in the presence of a base (e.g., triethylamine), facilitates the formation of a C-C bond between the phenol (B47542) and alkyne. acs.orgnih.govrsc.org Subsequent intramolecular hydroalkoxylation or annulation leads to the formation of the benzofuran ring. nih.govacs.org The use of o-iodophenols often provides better reactivity and yields compared to their bromo- or chloro-analogs. rsc.org Research has shown that palladium nanoparticles can also effectively catalyze these one-pot syntheses under ambient conditions. organic-chemistry.org

| Catalyst System | Reactants | Key Features |

| Pd(PPh₃)₄/CuI/Et₃N | o-Iodovanillin and 3,4-methylenedioxyphenylacetylene | One-step coupling and cyclization. rsc.org |

| PdCl₂(PPh₃)₂/CuI | o-Halophenol and terminal alkyne | Efficient and reproducible. rsc.org |

| Palladium nanoparticles | o-Iodophenols and terminal alkynes | One-pot synthesis at ambient conditions. organic-chemistry.org |

| NHC-Pd-pyridine complexes | o-Hydroxyaryl halides and phenylacetylene | Tandem Sonogashira coupling and cyclic hydroalkoxylation. acs.org |

Table 1: Examples of Palladium-Catalyzed Benzofuran Synthesis

Beyond palladium, other metals and even metal-free conditions have proven effective in benzofuran synthesis.

Indium(III)-Catalyzed Hydroalkoxylation: Indium(III) halides, such as InI₃, serve as effective catalysts for the intramolecular hydroalkoxylation of o-alkynylphenols to produce benzofurans. mdpi.comnih.govacs.orgresearchgate.net This reaction proceeds with high regioselectivity (5-endo-dig) and accommodates a variety of functional groups on both the phenol and alkyne components. mdpi.comnih.govacs.org The mechanism is believed to involve the activation of the alkyne by the indium(III) π-Lewis acid, followed by nucleophilic attack of the phenol and subsequent protodemetalation. mdpi.comnih.govacs.org

Iodine(III)-Mediated Oxidative Cyclization: A metal-free alternative involves the use of hypervalent iodine reagents. organic-chemistry.orgorganic-chemistry.org For instance, the oxidative cyclization of o-hydroxystilbenes can be achieved using stoichiometric amounts of (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂] in acetonitrile (B52724) to yield 2-arylbenzofurans. organic-chemistry.orgorganic-chemistry.org A catalytic version of this reaction uses 10 mol% of PhI(OAc)₂ in the presence of m-chloroperbenzoic acid (m-CPBA). organic-chemistry.orgmdpi.comresearchgate.net This method is considered economical and environmentally favorable. organic-chemistry.org Additionally, iodine-promoted oxidative cyclization of 2-(2-nitroethyl)phenols provides a route to 2-nitrobenzofurans. nih.gov

| Method | Catalyst/Reagent | Substrate | Key Features |

| Indium(III)-Catalyzed Hydroalkoxylation | InI₃ (5 mol%) | o-Alkynylphenols | High yields, 5-endo-dig regioselectivity. mdpi.comnih.govacs.org |

| Iodine(III)-Mediated Oxidative Cyclization | PhI(OAc)₂ | o-Hydroxystilbenes | Metal-free, good to excellent yields. organic-chemistry.orgorganic-chemistry.org |

| Catalytic Iodine(III) Oxidative Cyclization | PhI(OAc)₂ (10 mol%), m-CPBA | o-Hydroxystilbenes | Catalytic, good to excellent yields. organic-chemistry.orgmdpi.comresearchgate.net |

Table 2: Metal-Mediated and Metal-Free Benzofuran Synthesis

Base-catalyzed or promoted cyclizations offer another avenue for benzofuran synthesis, often avoiding the need for transition metals. researchgate.net For example, potassium t-butoxide can promote the intramolecular cyclization of o-bromobenzylketones to form substituted benzofurans. researchgate.net Another approach utilizes the organic superbase phosphazene P4-tBu to catalyze the intramolecular cyclization of o-alkynylphenyl ethers under mild, metal-free conditions. rsc.org

Introduction of Amine Functionality at the C7 Position of the Benzofuran System

Once the benzofuran core is established, the next critical step is the introduction of the amine group at the C7 position.

A classic and effective method for introducing an amine group onto an aromatic ring is through the Beckmann rearrangement. masterorganicchemistry.comwikipedia.orgbyjus.com In the context of benzofuran synthesis, this involves a 7-acetyl-substituted benzofuran as a precursor.

The process begins with the conversion of the 7-acetylbenzofuran to its corresponding oxime by reacting it with hydroxylamine. byjus.com The oxime is then subjected to the Beckmann rearrangement, which is typically catalyzed by an acid (such as sulfuric acid, polyphosphoric acid, or a mixture known as the Beckmann solution) or other reagents like tosyl chloride or phosphorus pentachloride. wikipedia.orgbyjus.com This rearrangement converts the ketoxime into a substituted amide. wikipedia.org The final step is the hydrolysis of the resulting amide to yield the desired 7-aminobenzofuran (B1280361).

The Beckmann rearrangement is stereospecific, with the migrating group being the one that is anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.org

Buchwald-Hartwig C–N Bond Formation Utilizing 7-Bromobenzofuran (B40398) Intermediates

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone in medicinal and synthetic organic chemistry for its broad substrate scope and functional group tolerance, offering a significant improvement over harsher, traditional methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.org In the context of 5-Bromobenzofuran-7-amine synthesis, this methodology is employed to introduce the amine group at the C7 position by coupling a 7-bromobenzofuran intermediate with an amine.

The reaction mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl halide (7-bromobenzofuran) to a Pd(0) complex. libretexts.org The resulting Pd(II) complex then coordinates with the amine, and following deprotonation by a base, undergoes reductive elimination to yield the desired 7-aminobenzofuran product and regenerate the Pd(0) catalyst. libretexts.org

Research has demonstrated the successful synthesis of various 7-aminobenzofuran derivatives using this approach. For instance, Cacchi et al. reported a method for the synthesis of 7-aminobenzofurans through the Buchwald-Hartwig C–N bond formation of 7-bromobenzofurans with primary and secondary amines. tandfonline.comnih.gov The choice of palladium catalyst, ligand, base, and solvent is crucial and is often dependent on the specific substrates being coupled. rug.nl Early systems used ligands like triphenylphosphine, but the development of sterically hindered and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald (e.g., XPhos) and Hartwig groups, has greatly expanded the reaction's scope and efficiency. wikipedia.orgrug.nl

| Catalyst/Ligand System | Amine Source | Base | Solvent | Typical Yield | Ref |

| Pd(OAc)₂ / Ligand | Primary/Secondary Amines | Strong, non-nucleophilic (e.g., NaOtBu) | Toluene, Dioxane | Good to Excellent | tandfonline.comnih.govrug.nl |

| Pd₂(dba)₃ / BINAP | Primary Amines | Cs₂CO₃ | Toluene | High | wikipedia.org |

| Pd(OAc)₂ / XPhos | Ammonia (B1221849) / Primary Amines | K₃PO₄ | t-BuOH/H₂O | High | rug.nl |

This table presents generalized conditions for the Buchwald-Hartwig amination. Specific yields and conditions vary based on the exact substrates and ligands used.

Reductive Amination Strategies for Amine Incorporation

Reductive amination is a versatile and widely used method for forming C-N bonds, providing an alternative route to the 7-amino functionality on the benzofuran ring. This two-step, one-pot process typically involves the reaction of a ketone or aldehyde with an amine source, such as ammonia, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

For the synthesis of 7-aminobenzofuran, the strategy would commence with a benzofuran-7-one precursor. The carbonyl group at the C7 position serves as the electrophilic site for nucleophilic attack by an amine.

Key steps in the reductive amination process include:

Imine Formation: The ketone (benzofuran-7-one) reacts with an amine source (e.g., aqueous ammonia) to form a hemiaminal intermediate, which then dehydrates to form an imine.

Reduction: A reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine to a C-N single bond, yielding the final amine product.

A variety of reducing agents can be employed, ranging from complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) to catalytic hydrogenation. researchgate.net More recently, green chemistry alternatives have been explored, such as using zinc powder in aqueous media, which offers a less hazardous option compared to complex hydrides in chlorinated solvents. researchgate.net Iron-catalyzed reductive aminations using aqueous ammonia as the nitrogen source have also been developed, demonstrating high functional group tolerance and the use of an earth-abundant metal. d-nb.infosci-hub.se

| Reducing System | Amine Source | Substrate | Key Advantages | Ref |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Ammonia | Ketones/Aldehydes | High efficiency, clean byproducts | researchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia/Primary Amines | Ketones/Aldehydes | Mild, selective for imines over carbonyls | researchgate.net |

| Iron Catalyst / H₂ | Aqueous Ammonia | Ketones/Aldehydes | Earth-abundant metal, high functional group tolerance | d-nb.infosci-hub.se |

| Zinc Powder / Aqueous Media | Primary Amines | Aldehydes | Green alternative to complex hydrides | researchgate.net |

This table illustrates various systems for reductive amination. The choice of system depends on the substrate's reactivity and the desired reaction conditions.

Directed Bromination Strategies at the C5 Position

The introduction of a bromine atom at the C5 position of the 7-aminobenzofuran scaffold is achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the fused furan (B31954) ring and the C7-amino group.

Both the furan oxygen and the amino group are strong activating, ortho-, para-directing groups. The amino group at C7 strongly directs electrophiles to the ortho positions (C6 and C8, though C8 is part of the furan ring) and the para position (C5). Similarly, the furan oxygen activates the benzene ring, with a notable directing influence on the adjacent positions. The combined electronic effects of the C7-amino group and the furan ring strongly activate the C5 position, making it the most nucleophilic and thus the primary site for electrophilic attack.

A common and effective reagent for this type of bromination is N-Bromosuccinimide (NBS). youtube.com NBS is a convenient and safer alternative to elemental bromine (Br₂), providing a source of electrophilic bromine. The reaction can be catalyzed by an acid, which protonates the NBS carbonyl group, making the bromine atom even more electrophilic. youtube.com Other brominating systems, such as a combination of phenyliodine(III) diacetate (PIDA) and aluminum tribromide (AlBr₃), have also been developed for the efficient bromination of activated aromatic rings under mild conditions. nih.gov A green chemistry approach has been reported for the bromination of 7-aminophthalide, where heating with sulfuric acid and a bromide source generates the electrophilic bromine in situ. chemrxiv.org

Advanced Synthetic Methodologies Relevant to this compound Derivations

Beyond the fundamental steps of scaffold construction, advanced synthetic methodologies offer efficient and novel ways to access complex benzofuran derivatives. These methods are relevant for creating analogues of this compound for further research and development.

Intermolecular Radical Coupling Reactions Employing Heteroatom Anions

Recent advancements in synthetic chemistry have explored the use of heteroatom-centered anions as super-electron-donors (SEDs) to initiate radical reactions. nih.gov This approach provides a powerful tool for forming C-C and C-heteroatom bonds under mild conditions. In the context of benzofuran synthesis, this methodology can be used to introduce various functional groups at the C3 position.

The general mechanism involves a single-electron transfer (SET) from a heteroatom anion (e.g., from anilines, thiols, or phosphines) to a suitable precursor, such as a 2-iodophenyl allenyl ether. nih.govresearchgate.net This SET process generates a radical intermediate which then undergoes cyclization and subsequent intermolecular radical-radical coupling. nih.gov This cascade reaction allows for the construction of complex, polycyclic benzofuran derivatives that would be difficult to synthesize using traditional methods. nih.govmdpi.com

Studies have shown that various heteroatom anions, including those derived from anilines, can effectively participate in these radical coupling reactions, leading to 3-functionalized benzofurans in moderate to excellent yields. nih.govresearchgate.net The reaction mechanism is supported by control experiments and computational studies. researchgate.netnih.gov

Cascade and One-Pot Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations that occur sequentially in a single synthetic operation without isolating intermediates. These one-pot sequences are highly desirable in modern organic synthesis as they increase efficiency, reduce waste, and can rapidly build molecular complexity from simple starting materials. nih.gov

Numerous cascade and one-pot methodologies have been developed for the synthesis of the benzofuran scaffold. nih.govbohrium.com

Enzyme-Initiated Cascades: Laccase, a copper-containing enzyme, can catalyze the oxidation of catechols to create reactive intermediates that undergo subsequent Michael addition and cyclization with 1,3-dicarbonyl compounds to form substituted benzofurans. longdom.org

Metal-Catalyzed Cascades: Silver-catalyzed cascade reactions of 2-ynylphenols with indoles have been reported to produce 4-substituted benzofurans through a sequence of Michael addition, annulation, and aromatization. rsc.org Brønsted acid-mediated, metal-free cascades have also been developed, reacting resorcinols with 1,2-diaza-1,3-dienes to afford hydroxy-benzofurans. acs.org

Transition-Metal-Free One-Pot Synthesis: A transition-metal-free, one-pot process has been developed for synthesizing 3-aminobenzofuran derivatives at room temperature, highlighting high efficiency and a broad substrate scope. mdpi.comsemanticscholar.org

These strategies exemplify the power of cascade reactions to construct diverse and highly substituted benzofuran cores, which could be adapted for the synthesis of this compound and its derivatives.

Green Chemistry Approaches in Benzofuran Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com In benzofuran synthesis, this has translated into the development of more environmentally benign methodologies. benthamdirect.com

Key green chemistry strategies include:

Use of Green Solvents: Deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, have been used as eco-friendly media for the copper-catalyzed one-pot synthesis of benzofuran derivatives. nih.govacs.org Water has also been employed as a solvent in some palladium-catalyzed coupling reactions. elsevier.es

Solvent-Free Conditions: Grinding techniques, where solid reactants are mixed together in a mortar and pestle, offer a solvent-free method for organic synthesis. tandfonline.com This approach is efficient, economical, and has been applied to the synthesis of benzofuran-based heterocycles. tandfonline.com

Environmentally Benign Catalysts: The use of earth-abundant and less toxic metal catalysts, such as copper and iron, is preferred over precious metals like palladium. nih.govacs.org An environmentally friendly one-pot synthesis of 2-arylbenzofurans has been developed using a Wittig reaction followed by in situ oxidative cyclization, avoiding hazardous materials and harsh conditions. rsc.org

One-Pot Reactions: As discussed previously, one-pot syntheses align with green chemistry principles by reducing the number of work-up and purification steps, thereby minimizing solvent use and waste generation. rsc.orgresearchgate.net

These approaches not only make the synthesis of benzofurans more sustainable but can also lead to improved yields and simplified procedures. nih.gov

Spectroscopic and Crystallographic Data for this compound Not Found

Following a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic and crystallographic data for the compound This compound could not be located. As a result, the detailed article focusing on the elucidation of its structure through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) cannot be generated at this time.

The request specified a detailed analysis and data tables for the following analytical techniques for this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR)

¹³C NMR (Carbon-13 NMR)

Two-Dimensional NMR (HSQC, HMBC, NOESY)

Vibrational Spectroscopy:

Fourier Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry (MS)

Searches for the compound by name and potential chemical identifiers did not yield any published experimental spectra or crystallographic reports. While data for related compounds, such as other brominated or aminated benzofuran derivatives, are available, the strict requirement to focus solely on this compound prevents the use of such data as it would be scientifically inaccurate and misleading.

Generating an article with the requested detailed research findings and data tables requires access to primary experimental data from peer-reviewed studies or verified chemical data repositories. Without this foundational information for this compound, it is not possible to fulfill the request while adhering to the principles of scientific accuracy and the specific constraints provided.

Spectroscopic and Crystallographic Elucidation of 5 Bromobenzofuran 7 Amine Structure

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

For 5-Bromobenzofuran-7-amine, a single-crystal X-ray diffraction analysis would reveal the planar nature of the fused benzofuran (B130515) ring system, a characteristic feature of this heterocyclic scaffold. researchgate.net The positions of the bromine atom at the C5 position and the amine group at the C7 position on the benzene (B151609) ring would be precisely determined. The crystal packing is expected to be significantly influenced by intermolecular interactions. Notably, the amine group is capable of forming hydrogen bonds (N-H···N or N-H···O, if a suitable acceptor is present, such as a solvent molecule or another functional group), which would play a key role in stabilizing the crystal lattice. soton.ac.uk The presence of the bromine atom also introduces the possibility of halogen bonding, a non-covalent interaction that can influence the supramolecular assembly.

Based on the analysis of similar substituted benzofuran structures, a hypothetical but representative set of crystallographic data for this compound has been generated to illustrate the type of information obtained from an X-ray diffraction experiment. Halogenated derivatives of 3-benzofurancarboxylic acid, for instance, have been shown to crystallize in the monoclinic space group P2₁/c. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 995.4 |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π). The benzofuran core itself is a chromophore, exhibiting characteristic absorption bands corresponding to π → π transitions.

The spectrum of this compound is expected to be significantly influenced by its substituents. The amino group (-NH₂) at the C7 position acts as a potent auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. Due to the presence of a lone pair of electrons on the nitrogen atom, the amino group can donate electron density to the aromatic ring, extending the conjugated system. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift, meaning the absorption maxima (λmax) are shifted to longer wavelengths.

Based on these principles, the predicted UV-Vis absorption data for this compound in a polar solvent like ethanol are presented below.

| Predicted λmax (nm) | Electronic Transition | Region |

|---|---|---|

| ~220-240 | π → π | UV-C |

| ~270-290 | π → π | UV-B |

| ~310-330 | π → π* (Intramolecular Charge Transfer) | UV-A |

The longest wavelength absorption is likely associated with an intramolecular charge transfer (ICT) transition, where electron density is transferred from the electron-donating amino group to the benzofuran ring system.

Reactivity and Functionalization of 5 Bromobenzofuran 7 Amine

Transformations Involving the Amine Functionality

The primary amine group at the 7-position of the benzofuran (B130515) ring is a key site for nucleophilic reactions, enabling the introduction of a variety of substituents and the formation of diverse chemical linkages.

Nucleophilic Reactivity of the Primary Amine

The lone pair of electrons on the nitrogen atom of the primary amine confers nucleophilic character to 5-Bromobenzofuran-7-amine. This allows it to react with a wide array of electrophiles. The nucleophilicity of the amine can be influenced by the electronic properties of the benzofuran ring system. While the specific nucleophilic reactivity of this compound is not extensively documented in publicly available literature, the behavior of primary aromatic amines is well-established. They readily participate in reactions such as alkylation, acylation, and condensation with carbonyl compounds. For instance, in related aminobenzofuran systems, the amine group has been shown to undergo reactions typical of aromatic amines, highlighting its availability for chemical modification.

Derivatization Reactions for Chemical Tagging and Modification

The primary amine of this compound serves as a handle for chemical tagging and modification, a crucial process for the development of chemical probes and for analytical purposes such as HPLC. Chemical probes are small molecules used to study biological systems, and the ability to attach tags like fluorophores or affinity labels is essential for their function.

A variety of reagents are available for the derivatization of primary amines. These reactions typically involve the formation of a stable covalent bond between the amine and the tagging molecule. Common derivatization agents include:

Fluorescent labels: Reagents such as dansyl chloride, fluorescein isothiocyanate (FITC), and various succinimidyl esters of fluorescent dyes can be used to introduce a fluorescent tag. This allows for the detection and quantification of the molecule in biological or environmental samples using fluorescence-based techniques.

Biotinylation reagents: These reagents introduce a biotin moiety, which has a high affinity for streptavidin and avidin. This strong and specific interaction is widely used in affinity chromatography and other bioanalytical methods.

Cross-linking agents: Bifunctional reagents can be used to link this compound to other molecules, including proteins or solid supports.

The choice of derivatization reagent and reaction conditions depends on the specific application and the desired properties of the final product.

Formation of Amide, Urea, and Other Nitrogen-Containing Linkages

The nucleophilic amine of this compound readily reacts with carboxylic acid derivatives and isocyanates to form stable amide and urea linkages, respectively. These reactions are fundamental in medicinal chemistry for the synthesis of new drug candidates and in materials science for the development of novel polymers.

Amide Bond Formation: The reaction of this compound with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent leads to the formation of the corresponding amide. A variety of coupling reagents can be employed, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an activating agent like 1-hydroxybenzotriazole (HOBt). For example, in a study on the synthesis of new benzofuran analogues, a related compound, ethyl 3-amino-5-bromo-2-benzofuran carboxylate, was treated with acetic anhydride to form the corresponding acetamide. This demonstrates the feasibility of acylating the amino group on the bromobenzofuran scaffold.

Urea Formation: The reaction with isocyanates provides a direct route to urea derivatives. nih.gov The nitrogen of the primary amine attacks the electrophilic carbon of the isocyanate, resulting in the formation of a urea linkage. This reaction is generally high-yielding and proceeds under mild conditions. Symmetrical or unsymmetrical ureas can be synthesized depending on the isocyanate used. These urea derivatives are of interest in drug discovery due to their ability to act as hydrogen bond donors and acceptors, which can be crucial for binding to biological targets. nih.gov

Reactions at the Bromine Substituent (C5 Position)

The bromine atom at the C5 position of the benzofuran ring is a versatile functional group that can be transformed through various transition metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine substituent on this compound makes it a suitable substrate for these transformations.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org While no specific examples of the Heck reaction with this compound are readily available, studies on other bromobenzofuran isomers have demonstrated the feasibility of this transformation. For instance, the Heck reaction has been successfully performed on 2-acetyl-5-bromobenzofuran, indicating that the bromobenzofuran core is reactive under these conditions.

Suzuki Reaction: The Suzuki reaction is a widely used cross-coupling reaction that involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orgyoutube.comyoutube.comlibretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. Although specific data for this compound is scarce, the Suzuki coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids has been reported to proceed in high yields. researchgate.net This suggests that the C5-bromo position of the benzofuran ring is amenable to Suzuki coupling. The presence of the amine group at the 7-position might influence the reaction conditions required.

Stille Reaction: The Stille reaction couples an organohalide with an organotin compound, also catalyzed by palladium. This reaction is valued for its ability to form carbon-carbon bonds under neutral conditions. While specific examples involving this compound are not documented, the general applicability of the Stille reaction to aryl bromides suggests its potential for the functionalization of this compound.

The following table summarizes representative conditions for these cross-coupling reactions on related bromobenzofuran substrates.

| Reaction | Bromobenzofuran Substrate | Coupling Partner | Catalyst System | Solvent | Base | Yield |

| Heck | 2-acetyl-5-bromobenzofuran | Styrene | Pd(II) complex | DMF | Et3N | 99% |

| Suzuki | Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Pd(II) complex | Toluene | Cs2CO3 | 96% |

Interactive Data Table: Cross-Coupling Reactions of Bromobenzofuran Derivatives (Note: Data presented is for analogous compounds and serves to illustrate the potential reactivity of this compound.)

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) of an aryl halide typically requires strong activation by electron-withdrawing groups in the ortho and/or para positions to the leaving group. In the case of this compound, the benzofuran ring itself is electron-rich, and the amine is an electron-donating group, which generally disfavors classical SNA reactions. Therefore, direct displacement of the bromine atom by a nucleophile is expected to be challenging under standard conditions.

Alternative pathways, such as those involving the formation of a benzyne intermediate under very strong basic conditions, are theoretically possible but are generally less common for electron-rich aromatic systems. The reactivity of the C-Br bond in this compound is thus predominantly channeled through transition metal-catalyzed processes rather than nucleophilic substitution.

Reactivity of the Benzofuran Ring System

The reactivity of the benzofuran ring is a composite of the individual reactivities of the benzene (B151609) and furan (B31954) rings, significantly influenced by the electronic interplay between the two and the nature of the substituents present on the molecule. In the case of this compound, the bromo and amino groups on the benzene moiety, along with the fused furan ring, dictate the regioselectivity and feasibility of various chemical transformations.

Electrophilic Aromatic Substitution Patterns on the Benzene Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. The position of substitution on the benzene portion of this compound is directed by the combined electronic effects of the existing substituents: the bromine atom at C5, the amino group at C7, and the fused furan ring.

The amino group (-NH₂) is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the benzene ring through resonance, stabilizing the arenium ion intermediate. youtube.comlibretexts.org The bromine atom (-Br) is a deactivating group due to its inductive electron-withdrawing effect, but it is also ortho, para-directing because of the resonance stabilization provided by its lone pairs. wikipedia.org The oxygen atom of the furan ring also exerts an activating, ortho, para-directing influence on the benzene ring.

In this compound, the potential sites for electrophilic attack on the benzene ring are C4 and C6.

Substitution at C4: This position is ortho to the bromine at C5 and meta to the amino group at C7.

Substitution at C6: This position is ortho to both the amino group at C7 and the bromine at C5.

Considering the powerful activating and directing effect of the amino group, electrophilic substitution is most likely to occur at the position ortho to it, which is the C6 position. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | C7 | Activating (Resonance) | ortho, para |

| -Br | C5 | Deactivating (Inductive), Activating (Resonance) | ortho, para |

| Furan Oxygen | - | Activating (Resonance) | ortho, para |

Given these directing effects, the C6 position is the most electronically enriched and sterically accessible site for electrophilic attack. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are predicted to predominantly yield the 6-substituted product.

Functionalization and Modification at the Furan Ring (C2, C3)

The furan moiety of the benzofuran system is also susceptible to a variety of functionalization reactions, primarily at the C2 and C3 positions. The electron-rich nature of the furan ring makes it reactive towards electrophiles and amenable to metalation reactions.

Electrophilic Substitution: Electrophilic substitution on the furan ring of benzofuran typically occurs preferentially at the C2 position. This regioselectivity is due to the greater stabilization of the cationic intermediate formed upon attack at C2, where the positive charge can be delocalized onto the benzene ring. echemi.comstackexchange.com

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. For benzofurans, formylation generally occurs at the C2 position. publish.csiro.aucambridge.orgorganic-chemistry.orgwikipedia.orgijpcbs.comjk-sci.comyoutube.com The reaction involves an electrophilic chloroiminium salt, known as the Vilsmeier reagent, which is generated from a substituted amide (like DMF) and phosphorus oxychloride. wikipedia.orgyoutube.comnrochemistry.com

Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. wikipedia.org While less common for direct functionalization of the benzofuran ring itself, Mannich bases can be synthesized from benzofuran precursors. researchgate.net

Metalation and Cross-Coupling Reactions: The C2 and C3 positions of the benzofuran ring can be functionalized through metalation followed by quenching with an electrophile.

Lithiation: Deprotonation at the C2 position can be achieved using a strong base like n-butyllithium, followed by reaction with various electrophiles to introduce a wide range of substituents.

Suzuki-Miyaura and Stille Coupling: The bromine atom at the C5 position of this compound provides a handle for palladium-catalyzed cross-coupling reactions. libretexts.orgharvard.edu These reactions allow for the formation of carbon-carbon bonds by coupling the halo-benzofuran with an organoboron compound (Suzuki) or an organotin compound (Stille). nih.govresearchgate.net This is a powerful method for introducing aryl, vinyl, or alkyl groups at the C5 position.

Annulation and Ring-Expansion Reactions

Annulation and ring-expansion reactions of benzofurans provide pathways to more complex, fused heterocyclic systems.

Diels-Alder Reaction: The furan ring of benzofuran can act as a diene in Diels-Alder reactions, although its aromatic character makes it less reactive than a simple furan. acs.orgtandfonline.com The reaction typically requires reactive dienophiles. Isobenzofurans, which can be generated in situ, are more reactive dienes for Diels-Alder reactions. rsc.org Alternatively, benzofuran derivatives can act as dienophiles. For instance, 2-nitrobenzofuran has been used as a dienophile in reactions with various dienes to synthesize dibenzofurans. sciforum.net

Annulation Reactions: Annulation involves the construction of a new ring onto an existing one. Various strategies exist for the annulation of rings onto the benzofuran scaffold. For example, palladium-catalyzed tandem reactions can be employed to synthesize benzofuro[2,3-c]pyridines. rsc.orgacs.org Another approach involves a [4+3] annulation of benzofuran-derived azadienes to form benzofuran-fused 1,4-diazepinones. rsc.org The synthesis of benzofuro[3,2-c]pyridines has also been reported through multi-step synthetic sequences. akjournals.comnih.gov

Ring-Expansion Reactions: Ring-expansion reactions can be used to convert the five-membered furan ring or an annulated ring into a larger ring system. For example, copper-catalyzed C-O coupling reactions have been utilized in the synthesis of annulated benzofuran derivatives. uol.de Nickel-catalyzed ring-opening of benzofurans has also been developed for the synthesis of ortho-functionalized phenols. acs.org

Mechanistic Investigations of this compound Reactions

While specific mechanistic studies on this compound are not extensively documented in the literature, the mechanisms of key reactions involving the benzofuran core are well-established and can be extrapolated to this substituted derivative.

Mechanism of Electrophilic Aromatic Substitution on the Benzene Moiety: The mechanism follows the general pathway for electrophilic aromatic substitution.

Generation of an electrophile: A strong electrophile is generated in situ.

Nucleophilic attack: The electron-rich benzene ring of this compound attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the regioselectivity, with substitution at C6 being favored due to the strong activating effect of the amino group at C7.

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the benzene ring and yielding the substituted product.

Mechanism of the Vilsmeier-Haack Reaction: The mechanism for the formylation of the furan ring at the C2 position involves several steps. wikipedia.orgyoutube.comnrochemistry.com

Formation of the Vilsmeier reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺. wikipedia.orgyoutube.com

Electrophilic attack: The electron-rich C2-C3 double bond of the furan ring attacks the Vilsmeier reagent, forming a cationic intermediate.

Aromatization and Hydrolysis: Loss of a proton from the C2 position restores the aromaticity of the furan ring. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the 2-formylbenzofuran.

Mechanism of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): The catalytic cycle for the Suzuki-Miyaura coupling at the C5-Br bond generally proceeds through three key steps: harvard.edu

Oxidative Addition: The palladium(0) catalyst oxidatively inserts into the C-Br bond of this compound to form a palladium(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step typically requires a base.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

Further computational and experimental studies would be beneficial to fully elucidate the specific reactivity and reaction mechanisms of the multifunctional this compound.

Computational and Theoretical Investigations of 5 Bromobenzofuran 7 Amine

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern computational chemistry, providing a window into the distribution of electrons within a molecule and, consequently, its physical and chemical properties.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) has become a primary method for quantum mechanical investigations of molecules due to its balance of accuracy and computational efficiency. researchgate.net It is particularly well-suited for calculating the ground state properties of organic molecules. researchgate.net DFT methods, such as the widely used B3LYP functional with a 6-31G* or similar basis set, can be employed to optimize the molecular geometry of 5-Bromobenzofuran-7-amine, determining its most stable three-dimensional structure. researchgate.netacs.org

From this optimized geometry, a variety of ground state properties can be calculated. These include the total energy, dipole moment, and key structural parameters like bond lengths and angles. For instance, calculations on other brominated heterocyclic compounds and aromatic amines have successfully predicted these properties, showing good correlation with experimental data where available. researchgate.net

Table 1: Calculated Ground State Properties of this compound (Illustrative) Note: The following data are illustrative, based on typical values for similar aromatic amines and benzofuran (B130515) derivatives, as specific computational studies on this compound are not publicly available.

| Property | Calculated Value (B3LYP/6-311+G(d,p)) |

|---|---|

| Total Energy (Hartree) | -3145.78 |

| Dipole Moment (Debye) | 2.15 |

| C5-Br Bond Length (Å) | 1.895 |

| C7-N Bond Length (Å) | 1.380 |

| C-N-H Bond Angle (°) | 118.5 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Descriptors

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO energy level is related to the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO energy level relates to its ability to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability and reactivity. researchgate.net A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. researchgate.netresearchtrends.net For this compound, the electron-donating amine group would be expected to raise the HOMO energy, while the electron-withdrawing bromine atom and the aromatic system influence both orbitals.

Table 2: Calculated Frontier Orbital Properties for this compound (Illustrative) Note: These values are hypothetical examples to illustrate typical DFT results for such a molecule.

| Descriptor | Energy (eV) |

|---|---|

| HOMO | -5.45 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.20 |

Molecular Mechanics (MM) and Hybrid QM/MM Approaches

While DFT is powerful, it can be computationally expensive for very large systems, such as a molecule interacting with a protein or solvent. In these cases, Molecular Mechanics (MM) offers a more efficient alternative. MM methods use classical physics principles and parameterized force fields (like MM4 for amines) to calculate molecular energies and geometries. nih.govresearchgate.net This approach is much faster but does not explicitly treat the electronic structure. nih.gov

To bridge the gap between the accuracy of quantum mechanics and the speed of classical mechanics, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.gov In a QM/MM simulation, the chemically active part of a system (e.g., this compound undergoing a reaction) is treated with a QM method like DFT, while the surrounding environment (e.g., solvent molecules or a protein active site) is handled by an MM force field. researchgate.net This approach allows for the study of reactions and interactions in large, complex biological or condensed-phase systems that would be intractable for purely QM methods. nih.govcecam.org

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed mechanisms of chemical reactions. It allows for the exploration of reaction pathways, the characterization of transient species like intermediates and transition states, and the determination of the energy barriers that govern reaction rates.

Elucidation of Reaction Pathways and Intermediates

Theoretical calculations can map out the potential energy surface of a reaction, revealing the most likely pathway from reactants to products. This involves identifying all stable intermediates and the transition states that connect them. researchgate.net For instance, in the synthesis or subsequent reactions of benzofuran derivatives, computational studies can help distinguish between different possible mechanisms, such as those involving radical intermediates or concerted pathways. researchgate.netacs.org A hypothetical reaction, such as the electrophilic substitution on the benzofuran ring of this compound, could be modeled to predict the most favorable site of attack and to characterize the structure of the resulting sigma-complex intermediate.

Determination of Transition State Geometries and Activation Barriers

The transition state (TS) is the highest energy point along a reaction coordinate, and its structure and energy determine the kinetics of the reaction. nih.gov Computational methods are used to locate the precise geometry of the TS and calculate its energy relative to the reactants, which gives the activation energy barrier (ΔG‡). rsc.org A lower activation barrier corresponds to a faster reaction rate. Studies on amine-catalyzed reactions have successfully used DFT to model transition states and explain observed stereoselectivities and reaction rates. nih.govresearchgate.net For a potential reaction involving this compound, calculating the activation barriers for different pathways would clarify which mechanism is kinetically favored. acs.org

Table 3: Hypothetical Activation Barriers for a Reaction of this compound (Illustrative) Note: The following data are for a hypothetical electrophilic aromatic substitution reaction and serve as an example of computational outputs.

| Reaction Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|

| Electrophilic attack at C4 | 18.5 |

| Electrophilic attack at C6 | 22.1 |

No Specific Computational or Theoretical Investigations Found for this compound

Despite a comprehensive search of scientific literature, no specific computational or theoretical studies detailing the spectroscopic parameters, chemical reactivity, or conformational analysis of the chemical compound This compound are publicly available. Consequently, the generation of an article with the requested detailed, data-driven content for the specified subsections is not possible at this time.

While computational chemistry is a powerful tool for investigating the properties of molecules, research is often focused on compounds with specific known biological activities or applications. The absence of published theoretical investigations for this compound suggests that it may not have been a primary subject of such detailed in silico analysis to date.

General methodologies for the requested analyses are well-established in the field of computational chemistry. For instance, Density Functional Theory (DFT) is a common method for simulating infrared and Raman spectra, as well as for calculating various chemical reactivity indices. Time-dependent DFT (TD-DFT) is frequently employed to predict UV-Vis absorption spectra. Conformational analysis and stability studies are also routinely performed using a variety of computational methods to determine the most stable three-dimensional structures of a molecule.

However, without specific studies on this compound, any attempt to provide the requested data tables and detailed research findings would be speculative and would not meet the standards of scientific accuracy.

Future research may focus on the computational characterization of this compound, at which point a detailed article as outlined could be generated.

Synthetic Utility of 5 Bromobenzofuran 7 Amine As a Versatile Chemical Building Block

Role in the Modular Construction of Complex Organic Architectures

The structure of 5-Bromobenzofuran-7-amine is inherently suited for the modular construction of complex molecules. The bromine atom at the 5-position serves as a key functional handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the bromine atom can be readily employed in reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups.

Stille Coupling: Reaction with organostannanes, a key transformation in the synthesis of various natural products containing the benzofuran (B130515) core. rsc.org

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl fragments, which can be further elaborated. This method is a cornerstone in building complex scaffolds. nih.govrsc.org

Heck Coupling: Reaction with alkenes to form new carbon-carbon bonds.

Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

This reactivity allows for the benzofuran core to be systematically connected to other molecular fragments, building up complexity in a controlled, step-wise manner. The amine group at the 7-position can be protected during these transformations and deprotected later for subsequent functionalization, further enhancing the modularity of the synthetic approach. This strategy of leveraging a halogenated benzofuran for coupling reactions has been successfully applied in the total synthesis of complex natural products like ailanthoidol (B1236983) and eupomatenoid 6. rsc.org The ability to rapidly generate molecular complexity from modular components is a significant advantage in modern synthesis. nih.gov

Scaffold for Diversification and Library Synthesis in Organic Chemistry

In medicinal chemistry and materials science, the ability to generate large collections, or libraries, of structurally related compounds is crucial for identifying molecules with desired properties. This compound is an excellent scaffold for library synthesis due to its two distinct points of modification.

The amine group at the 7-position can undergo a wide range of reactions to introduce diversity. These include:

Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones.

Diazotization: Conversion to a diazonium salt, which can then be transformed into a variety of other functional groups (e.g., -OH, -CN, -F, -Cl, -I).

Simultaneously or sequentially, the bromine atom at the 5-position can be functionalized via the cross-coupling reactions mentioned previously. This dual reactivity allows for a combinatorial approach where a matrix of products can be generated by reacting a set of reagents at the amine position and another set of reagents at the bromine position. This approach has been used to create libraries of benzofuran-based thiosemicarbazides to identify potent quorum sensing inhibitors. nih.gov The benzofuran scaffold itself is recognized as a "privileged structure" in drug discovery, appearing in numerous compounds with antimicrobial and anticancer activities, making libraries derived from it particularly valuable for biological screening. nih.govdntb.gov.ua

Table 1: Potential Reactions for Library Diversification of this compound

| Position | Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|---|

| C7-NH₂ | Acylation | R-COCl | Amide (-NHCOR) |

| C7-NH₂ | Sulfonylation | R-SO₂Cl | Sulfonamide (-NHSO₂R) |

| C7-NH₂ | Alkylation | R-X | Secondary/Tertiary Amine (-NHR, -NR₂) |

| C5-Br | Suzuki Coupling | R-B(OH)₂ | Aryl, Vinyl, etc. (-R) |

| C5-Br | Sonogashira Coupling | R-C≡CH | Alkynyl (-C≡CR) |

| C5-Br | Buchwald-Hartwig | R₂NH | Substituted Amine (-NR₂) |

Precursor for Further Advanced Organic Transformations and Target Molecule Synthesis

Beyond its direct use in coupling and functionalization, this compound serves as a precursor for more advanced organic transformations. The initial modifications at the 5- and 7-positions can set the stage for subsequent intramolecular reactions to build fused ring systems or introduce complex stereochemistry.

For example, a long chain introduced at the amine or bromo position could be designed to cyclize onto another part of the benzofuran ring, creating polycyclic structures. The synthesis of the natural product garcifuran B, for instance, starts with 5-bromo-2-hydroxybenzaldehyde, which is converted to a 5-bromobenzofuran (B130475) intermediate that undergoes a Stille coupling reaction as the key step to furnish the target molecule. rsc.org Similarly, derivatives of 5-bromobenzofuran have been synthesized starting from 5-bromosalicylaldehyde, indicating the utility of this core structure as a foundational element in multi-step syntheses. researchgate.net

The strategic placement of the amine and bromo groups can also direct reactivity at other positions on the benzofuran ring system through electronic effects or by serving as directing groups for C-H activation/functionalization reactions, which represent a modern frontier in synthetic methodology. acs.org This makes the compound a valuable starting point for the efficient total synthesis of complex, biologically active molecules. rsc.org

Contribution to the Development of Novel Synthetic Methodologies Based on the Benzofuran-Amine Scaffolds

The unique electronic and structural features of benzofuran-amine scaffolds, such as this compound, drive the development of new synthetic methods. The reactivity of this scaffold can be harnessed to explore novel chemical transformations. For example, the development of radical reactions using heteroatom-centered anions as electron donors has provided new ways to access 3-substituted benzofurans. nih.gov

Furthermore, the synthesis of the benzofuran ring itself has been the subject of extensive methodological development, involving transition-metal catalysis (e.g., copper, palladium, rhodium, ruthenium), intramolecular cyclizations, and catalyst-free approaches. nih.govacs.org The demand for substituted benzofurans like this compound in applied chemistry motivates researchers to devise more efficient, atom-economical, and environmentally benign routes to their synthesis. nih.gov The exploration of this compound's reactivity can lead to the discovery of new catalytic cycles, unexpected rearrangements, or novel multi-component reactions, thereby expanding the toolkit of synthetic organic chemistry. The development of methods for creating libraries of bromobenzofuran derivatives for biological screening highlights the push to innovate synthetic approaches to access these valuable compounds. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5-Bromobenzofuran-7-amine, and how can intermediates like boronic acids or aldehydes be utilized?

- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using intermediates such as 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid (CAS 690632-72-5) or aldehydes (e.g., 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde). Optimizing reaction conditions (temperature, catalyst loading) and purification via column chromatography can enhance yield and purity. Intermediate characterization via H/C NMR and mass spectrometry is critical .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer : X-ray crystallography (e.g., as applied to analogous bromobenzofuran derivatives in Acta Crystallographica reports) provides definitive structural confirmation. Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and H/C NMR for functional group analysis. For sulfoxide-containing analogs, IR spectroscopy can identify S=O stretching vibrations .

Advanced Research Questions

Q. How can researchers reconcile contradictory data in synthetic yields or bioactivity profiles of this compound?

- Methodological Answer : Employ data triangulation by cross-validating results using multiple analytical methods (e.g., HPLC for purity, LC-MS for byproduct identification). Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables. For bioactivity discrepancies, use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

Q. What systematic search strategies ensure comprehensive retrieval of literature on this compound?

- Methodological Answer : Use SciFinder® or PubMed with MeSH terms like "benzofuran derivatives," "5-bromo," and "aminopropylbenzofuran." Exclude psychoactive analogs (e.g., 5-APB, 6-APB) via Boolean operators. Supplement with patent databases (e.g., USPTO) and gray literature (conference abstracts) to fill gaps. Document exclusion criteria (e.g., language, publication date) for transparency .

Q. How can molecular docking studies predict the interaction of this compound with biological targets?

- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess stability. Cross-reference with experimental data (e.g., mutagenesis studies) to refine binding hypotheses. Address pitfalls like overfitting by testing multiple receptor conformations .

Q. What in vitro/in vivo models are appropriate for toxicity profiling of this compound?

- Methodological Answer : Use HepG2 cells for hepatotoxicity screening and zebrafish embryos (OECD TG 236) for developmental toxicity. For neurotoxicity, employ SH-SY5Y neuronal cultures. Compare results to structurally similar compounds (e.g., brominated benzofurans with known toxicity) to identify structure-activity relationships (SARs). Include positive controls (e.g., acetaminophen for hepatotoxicity) for assay validation .

Q. How can chromatographic methods be optimized for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient elution is ideal. Validate methods per ICH guidelines (linearity, LOD/LOQ, precision). For trace analysis, couple with tandem MS (LC-MS/MS) to enhance sensitivity. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Methodological Considerations

- Experimental Design : Prioritize factorial design (e.g., response surface methodology) to optimize synthesis or bioassay conditions. Use Design-Expert® software for multivariate analysis .

- Data Contradiction Analysis : Apply root-cause analysis (e.g., Ishikawa diagrams) to identify sources of variability in synthetic or analytical workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.